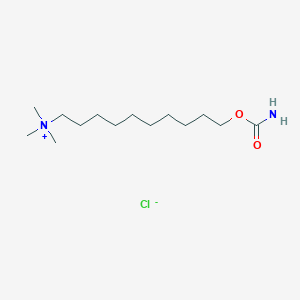
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and a quaternary ammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 10-(trimethylammonio)decyl ester, chloride typically involves the esterification of carbamic acid with a decyl alcohol derivative that contains a trimethylammonium group. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Carbamic acid and decyl alcohol.
Substitution: Various substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
科学的研究の応用
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
- Carbamic acid, diethyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where membrane interaction and antimicrobial activity are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.
特性
CAS番号 |
63981-62-4 |
|---|---|
分子式 |
C14H31ClN2O2 |
分子量 |
294.86 g/mol |
IUPAC名 |
10-carbamoyloxydecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |
InChIキー |
KJPJGGLXUNKYLR-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
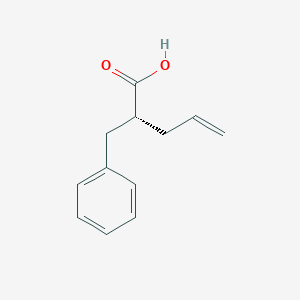
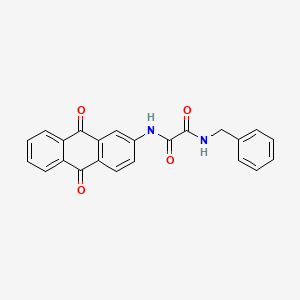
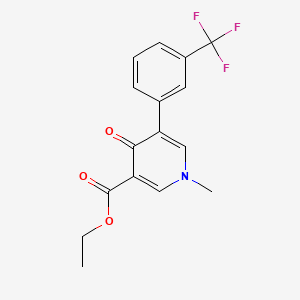


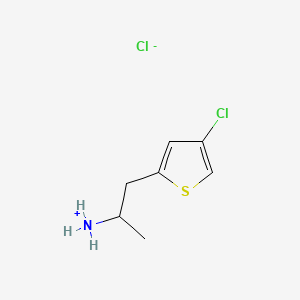

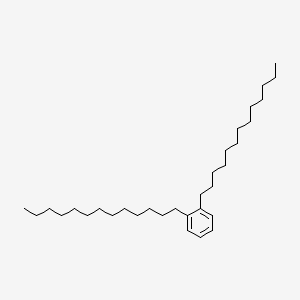

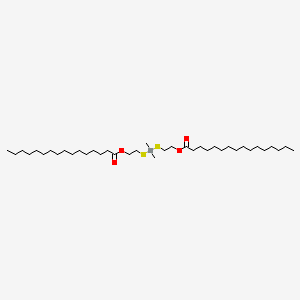
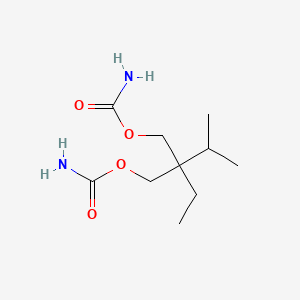

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
